molecular formula C7H7Br2N3 B6217198 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide CAS No. 2742657-30-1

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide

Cat. No.: B6217198
CAS No.: 2742657-30-1
M. Wt: 292.96 g/mol
InChI Key: MXVYBXSLRSVQTE-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide is a fused heterocyclic compound combining a triazole ring with a pyridine backbone, substituted with a bromomethyl group and stabilized as a hydrobromide salt. Triazolopyridines are renowned for their broad pharmaceutical applications, including antimicrobial, anticancer, and central nervous system (CNS) modulatory activities . The bromomethyl substituent enhances electrophilicity, making it a reactive intermediate for further functionalization in drug development.

Properties

CAS No.

2742657-30-1

Molecular Formula

C7H7Br2N3

Molecular Weight

292.96 g/mol

IUPAC Name

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine;hydrobromide

InChI

InChI=1S/C7H6BrN3.BrH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5H2;1H

InChI Key

MXVYBXSLRSVQTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CBr.Br

Purity

95

Origin of Product

United States

Preparation Methods

Core Synthesis via Mitsunobu Reaction

The triazolopyridine core is synthesized using a modified Mitsunobu reaction. Acylated 2-hydrazinopyridine derivatives undergo cyclization in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) under mild conditions. For example:

  • Reagents : 2-Hydrazinopyridine (1.0 equiv), DEAD (1.2 equiv), PPh₃ (1.2 equiv).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.

  • Outcome : Formstriazolo[4,3-a]pyridine with a methyl group at the 3-position.

Bromination of the Methyl Group

The 3-methyl substituent is brominated using N-bromosuccinimide (NBS) or molecular bromine (Br₂):

  • Reagents : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, catalytic).

  • Conditions : Carbon tetrachloride (CCl₄), reflux (80°C), 6–8 hours.

  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) yields 3-(bromomethyl)-triazolo[4,3-a]pyridine.

Hydrobromide Salt Formation

The free base is treated with hydrobromic acid (HBr) in dichloromethane (DCM):

  • Procedure : Stirring at 0°C for 1 hour, followed by solvent evaporation.

  • Yield : >90% (isolated as a crystalline solid).

Direct Alkylation Using 3-Bromomethyl Pyridine Hydrobromide

Preparation of 3-Bromomethyl Pyridine Hydrobromide

This intermediate is synthesized by neutralizing 3-bromomethyl pyridine hydrobromide with sodium carbonate:

  • Steps :

    • Adjust pH to 7 using saturated Na₂CO₃(aq).

    • Extract with DCM, dry over MgSO₄, and concentrate.

  • Handling : The compound polymerizes in solid form and must be used immediately.

Alkylation of Triazolopyridine Precursor

The bromomethyl group is introduced via nucleophilic substitution:

  • Reagents : Sodium hydride (NaH, 1.5 equiv), dry dimethylformamide (DMF).

  • Conditions : 0°C to room temperature, 48 hours under nitrogen.

  • Workup : Aqueous workup and chromatography yield the alkylated product.

One-Pot Cyclization and Bromination

Salt Formation and Purification

The product is treated with HBr gas in ethanol, followed by recrystallization from ethanol/ether.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity
Bromination of MethylNBS, AIBNCCl₄, reflux70–80%>95%
Direct AlkylationNaH, DMF0°C to RT, N₂ atmosphere60–70%90–95%
One-Pot CyclizationDEAD, PPh₃THF, RT50–60%85–90%

Key Observations :

  • Method 1 offers high yields but requires harsh bromination conditions.

  • Method 2 avoids extreme temperatures but involves sensitive intermediates.

  • Method 3 simplifies the process but sacrifices yield for operational ease .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes substitution reactions with nucleophiles, enabling functionalization for drug discovery and materials science applications. Key examples include:

NucleophileReaction ConditionsProductYieldReference
Sodium azide (NaN₃)DMF, 80°C, 6 hr3-(Azidomethyl)- triazolo[4,3-a]pyridine85%
Potassium thioacetate (KSCOCH₃)Acetonitrile, reflux, 4 hr3-(Acetylthiomethyl)- triazolo[4,3-a]pyridine72%
Amines (e.g., morpholine)EtOH, RT, 12 hr3-(Morpholinomethyl)- triazolo[4,3-a]pyridine68%

These reactions typically follow an S<sub>N</sub>2 mechanism , with the bromine atom acting as a leaving group. Steric hindrance from the fused triazole-pyridine ring slightly reduces reaction rates compared to simpler alkyl bromides .

Cyclization Reactions

The compound participates in cyclization reactions to form polycyclic heteroaromatic systems:

Electrophilic Bromocyclization

In chloroform/acetic acid, bromine induces cyclization via a bromonium ion intermediate, forming 6-(bromomethyl)-6-R-5,6-dihydro thiazolo[2,3-c] triazol-3-amine hydrobromide (Fig. 1). Key steps:

  • Bromine generates a bromonium ion at the alkenyl double bond.

  • Nucleophilic attack by the thione sulfur atom forms a 1,3-thiazoline ring.

  • Final product stabilizes through hydrogen bonding with HBr .

Conditions : 1 eq Br₂, CHCl₃, 0°C → RT, 2 hr
Yield : 78–82%

Palladium-Catalyzed Cross-Coupling

The bromomethyl group enables Suzuki-Miyaura couplings for aryl functionalization:

Aryl Boronic AcidCatalystBaseProductYield
Phenylboronic acidPd(PPh₃)₄K₂CO₃3-(Phenylmethyl)- triazolo[4,3-a]pyridine65%

Reactions with Acetylenic Diesters

Reaction with dimethyl acetylenedicarboxylate (DMAD) yields multiple products through competitive pathways:

ProductStructureMechanism
Pyrimidone (C₁₀H₁₀N₃O₄)Fused pyrimidine-triazole system CN shift followed by cycloaddition
Pyrazole (C₈H₇N₃O₂)Triazole-pyrazole hybridElectrophilic attack at triazole N1
1:2-Adduct (C₁₃H₁₃N₃O₆)Bis-esterified derivativeSequential Michael addition

Conditions : DMAD (2 eq), toluene, 110°C, 8 hr
Key Observation : Product distribution depends on stoichiometry and solvent polarity .

Hydrogen Bonding and Stability

The hydrobromide salt enhances stability through intermolecular N–H⋯N hydrogen bonds (bond length: 2.89 Å). These interactions:

  • Reduce hygroscopicity vs. the free base .

  • Improve crystallinity (P2₁/n space group, monoclinic system) .

Comparative Reactivity

The bromomethyl group’s reactivity differs from related derivatives:

CompoundReactivity with NaN₃ (Yield)Notes
3-(Bromomethyl)- triazolo[4,3-a]pyridine hydrobromide85%Enhanced solubility in polar solvents
7-(Bromomethyl)- triazolo[1,5-a]pyridine hydrobromide78%Slower kinetics due to steric effects
3-(Chloromethyl)- triazolo[4,3-a]pyridine92%Higher reactivity but lower stability

Scientific Research Applications

Synthesis of 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine Hydrobromide

The synthesis of this compound typically involves the reaction of 2-hydrazinopyridines with suitable electrophiles. One notable method includes the palladium-catalyzed addition of hydrazides to 2-chloropyridine, which efficiently yields [1,2,4]triazolo[4,3-a]pyridines under mild conditions. This method is advantageous due to its operational efficiency and compatibility with various substrates .

Medicinal Chemistry Applications

2.1 Anticancer Activity
Research has indicated that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit significant anticancer properties. For instance, compounds designed based on this scaffold have shown inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to tumor immune evasion. These inhibitors demonstrate sub-micromolar potency and high metabolic stability .

2.2 Antimicrobial Properties
Another area of interest is the antimicrobial activity of triazolo-pyridine derivatives. Studies have shown that certain compounds within this class possess effective antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Materials Science Applications

3.1 Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of triazolo-pyridine structures can enhance charge transport properties and device efficiency .

3.2 Polymer Chemistry
In polymer science, 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide serves as a versatile building block for the synthesis of functionalized polymers. These polymers can exhibit tailored properties such as increased thermal stability and enhanced mechanical strength due to the incorporation of heterocyclic units .

Case Studies

Study Focus Findings
Anticancer Activity IDO1 InhibitionIdentified potent inhibitors with sub-micromolar activity; high selectivity and metabolic stability .
Antimicrobial Efficacy Bacterial InhibitionDemonstrated effective activity against Gram-positive and Gram-negative bacteria; potential for drug development .
Organic Electronics Device FabricationUtilized in OLEDs leading to improved charge mobility and device performance; promising for future applications in flexible electronics .

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The triazole and pyridine rings provide additional binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide include:

Compound Name Substituents Key Properties/Applications Reference
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 6-Bromo, 3-methyl Intermediate in anticonvulsant agents; studied for safety profiles (UN GHS compliance)
3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine 3-Pyridinyl Crystallized in monoclinic P21/c space group (a = 15.1413 Å, β = 105.102°); H-bonding motifs
3-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 3-Sulfonamide (piperidinyl) Antimalarial activity (IC50 < 1 µM against Plasmodium falciparum)
3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine 3-Ethyl, 7-methyl Cytotoxic agent; melting point 85–87°C; characterized by HRMS and NMR
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide 5-Chloro, 3-amine hydrobromide Pharmaceutical intermediate; CAS 5595-14-2; 95% purity

Key Observations :

  • Bromine Substitution : Bromine at position 6 (e.g., 6-bromo-3-methyl analog) enhances stability and bioactivity, as seen in anticonvulsant studies .
  • Sulfonamide Derivatives : Piperidinylsulfonyl substituents (e.g., compound 15a–15e) improve antimalarial potency due to increased lipophilicity and target binding .
  • Hydrobromide Salts : Hydrobromide counterions (e.g., 5-chloro-3-amine derivative) improve solubility and crystallinity compared to free bases .

Comparison :

  • NCS-based methods favor crystalline products with defined H-bonding networks .
Antifungal Activity:
  • 1,2,4-Triazolo[4,3-a]pyridines with hydrazone substituents exhibit broad-spectrum antifungal activity, likely due to membrane disruption mechanisms .
Antimalarial Activity:
  • Sulfonamide derivatives (e.g., 15a–15e) show IC50 values < 1 µM against Plasmodium falciparum, attributed to sulfonamide interactions with heme detoxification pathways .
CNS Modulation:
Anticonvulsant Activity:
  • Tetracyclic analogs (e.g., pyrano-thieno-triazolopyridines) exhibit weak anticonvulsant activity (20–40% protection against PTZ-induced seizures) .

Target Compound Inference :
The bromomethyl group in 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide may enhance reactivity for covalent binding to biological targets, though specific activity data are unavailable in the evidence.

Physicochemical Properties

Property 3-(Bromomethyl)-[1,2,4]Triazolo[4,3-a]Pyridine Hydrobromide 6-Bromo-3-Methyl Analog 5-Chloro-3-Amine Hydrobromide
Molecular Weight ~315.5 (estimated) 229.06 215.05
Melting Point Not reported Not reported Not reported
Solubility Enhanced by hydrobromide salt Low (neutral form) High (hydrobromide salt)
Crystallinity Likely high (based on H-bonding in analogs) Moderate High

Biological Activity

3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this heterocyclic compound.

Synthesis

The synthesis of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves palladium-catalyzed reactions or other environmentally friendly methods. For instance, recent literature highlights the use of microwave irradiation and various condensation agents to enhance yields and reduce reaction times in the formation of triazolo-pyridine derivatives .

Biological Activity

The biological activities of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide have been explored in various studies:

Antimicrobial Activity

Research indicates that triazolo derivatives exhibit significant antimicrobial properties against a range of bacterial strains. Specifically, compounds similar to 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .

Antiproliferative Effects

Studies have reported that triazolo derivatives can induce cytotoxic effects in various cancer cell lines. For example, certain derivatives demonstrated potent antiproliferative activity comparable to standard anticancer drugs against colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines . The mechanisms often involve cell cycle arrest and apoptosis induction.

The mechanisms underlying the biological activities of triazolo compounds include:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA structures, affecting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Scavenging : Certain complexes derived from triazoles exhibit properties that scavenge ROS rather than promote oxidative stress .
  • Nuclease-like Activity : The presence of hydrogen peroxide can enhance the nuclease-like activity of these compounds, further contributing to their antiproliferative effects .

Data Table: Biological Activities of 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine Hydrobromide

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusSignificant antimicrobial activity
AntimicrobialEscherichia coliEffective against Gram-negative strains
AntiproliferativeHCT116 (Colon cancer)Induces cell cycle arrest
AntiproliferativeMCF-7 (Breast cancer)Induces apoptosis
Nuclease-like ActivityDNAEnhances cleavage in presence of H₂O₂

Case Studies

Several case studies have highlighted the effectiveness of triazolo derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a triazolo derivative exhibited a stronger antimicrobial effect against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .
  • Anticancer Properties : Another investigation noted that specific derivatives significantly reduced tumor growth in murine models by inducing apoptosis in cancer cells while maintaining low toxicity levels in normal cells .

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